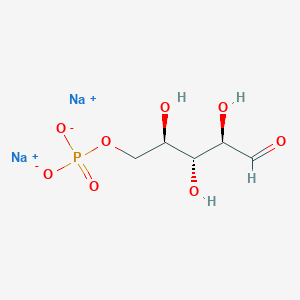![molecular formula C11H14Cl2N2O3 B101669 N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide CAS No. 17364-04-4](/img/structure/B101669.png)
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, also known as DAPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPTA is a small molecule that has been shown to have a high affinity for the human immunodeficiency virus (HIV) envelope protein gp120, making it a promising candidate for the development of novel HIV therapies.
Mechanism of Action
The mechanism of action of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves its high affinity for the HIV envelope protein gp120. The compound binds to a specific region on gp120, preventing the protein from binding to CD4 receptors on T cells. This prevents viral entry into host cells and inhibits the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of viral entry, inhibition of viral replication, and modulation of the immune response. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an HIV therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide for lab experiments is its high affinity for gp120, which makes it a useful tool for studying the interaction between the virus and host cells. However, one limitation of the compound is its specificity for HIV gp120, which limits its potential applications in other areas of research.
Future Directions
There are a number of potential future directions for research on N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide. One area of interest is the development of novel HIV therapies based on the compound. Another potential direction is the use of this compound as a tool for studying the interaction between the virus and host cells. Additionally, there may be potential applications for the compound in other areas of research, such as cancer therapy or drug delivery. Further research is needed to fully explore the potential of this compound in these areas.
Synthesis Methods
The synthesis of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves a multi-step process that begins with the reaction of 4-nitrophenylacetic acid with ethylene glycol to form a diester intermediate. This intermediate is then reduced to the corresponding diol, which is subsequently converted to the dichloroacetamide by reaction with thionyl chloride.
Scientific Research Applications
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been extensively studied for its potential use in scientific research, particularly in the field of HIV/AIDS research. The compound has been shown to inhibit the binding of HIV gp120 to CD4 receptors on T cells, thereby preventing viral entry into host cells. This makes this compound a promising candidate for the development of novel HIV therapies.
properties
CAS RN |
17364-04-4 |
|---|---|
Molecular Formula |
C11H14Cl2N2O3 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18) |
InChI Key |
BFLNGKUCFYKCFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)


